Carfenazine maleate

Overview

Description

Carfenazine maleate is an antipsychotic drug used in hospitalized patients for the management of chronic schizophrenic psychoses . It belongs to the phenothiazine group of antipsychotics .

Molecular Structure Analysis

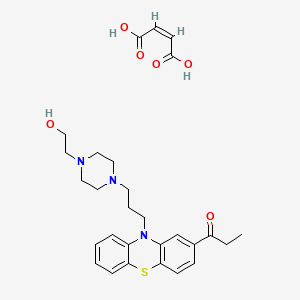

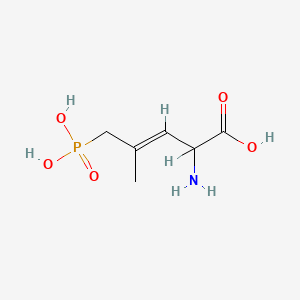

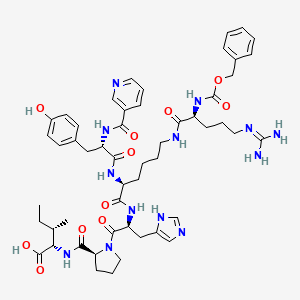

The molecular formula of Carfenazine maleate is C32H39N3O10S . The InChI key is TVPJGGZLZLUPOB-SPIKMXEPSA-N . The SMILES representation is [H]\C(=C(/ [H])C (O)=O)C (O)=O. [H]\C(=C(/ [H])C (O)=O)C (O)=O.CCC(=O)C1=CC2=C(SC3=CC=CC=C3N2CCCN2CCN(CCO)CC2)C=C1 .Physical And Chemical Properties Analysis

Carfenazine maleate has a water solubility of 0.0366 mg/mL. Its logP values are 3.26 (ALOGPS) and 3.35 (Chemaxon). The compound has a pKa (Strongest Acidic) of 15.56 and a pKa (Strongest Basic) of 8.07. It has a physiological charge of 1, a hydrogen acceptor count of 5, and a hydrogen donor count of 1. Its polar surface area is 47.02 Ų .Scientific Research Applications

Antipsychotic Properties

Carphenazine dimaleate belongs to the phenothiazine class of antipsychotic drugs. It is primarily used in the management of chronic schizophrenic psychoses. By blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain, it helps regulate dopamine signaling. This action affects various aspects, including basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Antiemetic Effects

As an antiemetic, Carphenazine dimaleate is employed to prevent nausea and vomiting. Its mechanism of action involves multiple pathways, such as affecting the medullary control centers (vomiting center and chemoreceptive trigger zone) or peripheral receptors. By modulating these pathways, it helps manage nausea associated with various conditions .

Dopaminergic Antagonism

Carphenazine dimaleate acts as a dopaminergic antagonist. It binds to dopamine receptors without activating them, thereby blocking the actions of dopamine or exogenous agonists. This property is relevant in the treatment of certain psychiatric disorders and helps regulate dopamine signaling in the brain .

Neurotransmitter Modulation

Beyond its antipsychotic effects, Carphenazine dimaleate may influence other neurotransmitter systems. By affecting dopamine, serotonin, and other receptors, it contributes to the overall balance of neurotransmission in the central nervous system. This modulation is essential for maintaining mental health and stability .

Hypothalamic and Hypophyseal Hormone Regulation

Carphenazine dimaleate depresses the release of hypothalamic and hypophyseal hormones. These hormones play critical roles in regulating various physiological processes, including growth, stress response, and reproductive function. By influencing hormone secretion, Carphenazine dimaleate impacts overall endocrine function .

Reticular Activating System (RAS) Modulation

The compound is believed to depress the RAS, affecting wakefulness and arousal. By influencing the RAS, Carphenazine dimaleate can indirectly impact cognitive function, alertness, and overall consciousness .

Mechanism of Action

Target of Action

Carphenazine dimaleate primarily targets the Dopamine D1, D2, and D5 receptors in the brain . These receptors play a crucial role in the regulation of cognition, voluntary movement, motivation, punishment and reward, inhibition of prolactin production, sleep, mood, attention, and learning .

Mode of Action

Carphenazine dimaleate acts as an antagonist to the Dopamine D1, D2, and D5 receptors . It blocks these postsynaptic mesolimbic dopaminergic receptors in the brain, thereby inhibiting the action of dopamine . This results in a decrease in psychotic symptoms such as hallucinations, delusions, and disorganized thought or behavior .

Biochemical Pathways

It is known that the drug depresses the release of hypothalamic and hypophyseal hormones . This action is believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Pharmacokinetics

Like other phenothiazine antipsychotics, it is likely to be well-absorbed from the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The antagonistic action of Carphenazine dimaleate on dopamine receptors results in a reduction of psychotic symptoms in patients with schizophrenia . It may also have antiemetic properties, reducing nausea and vomiting .

properties

IUPAC Name |

(Z)-but-2-enedioic acid;1-[10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-2-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O2S.C4H4O4/c1-2-22(29)19-8-9-24-21(18-19)27(20-6-3-4-7-23(20)30-24)11-5-10-25-12-14-26(15-13-25)16-17-28;5-3(6)1-2-4(7)8/h3-4,6-9,18,28H,2,5,10-17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYMISSXVDTVFZ-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-but-2-enedioic acid;1-[10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-2-yl]propan-1-one | |

CAS RN |

2975-34-0 | |

| Record name | 1-Propanone, 1-[10-[3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl]-10H-phenothiazin-2-yl]-, (2Z)-2-butenedioate (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2975-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carphenazine dimaleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carfenazine hydrogen maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(E,4R)-4-amino-5-ethoxy-2-methyl-5-oxopent-2-enyl]phosphonic acid](/img/structure/B1668505.png)

![1-methyl-3-[(E)-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]thiourea](/img/structure/B1668518.png)

![5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B1668519.png)

![Acetyl-NH-val-cyclohexyl-CH2[nch2choh]CH2-benzyl-val-NH-acetyl](/img/structure/B1668520.png)